molecular formula C23H20N2O3 B2608874 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896820-88-5

2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2608874
CAS No.: 896820-88-5
M. Wt: 372.424
InChI Key: ZCBPQOZXIAVUJW-UHFFFAOYSA-N
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Description

2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a versatile chemical compound with a complex structure that includes a chromeno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of chromone derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its specific combination of cyclohexyl and phenyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar molecules .

Properties

IUPAC Name

2-cyclohexyl-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-20-17-13-7-8-14-18(17)28-22-19(20)23(27)25(16-11-5-2-6-12-16)21(24-22)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBPQOZXIAVUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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